1-(2-Amino-5-fluoropyridin-3-yl)ethanone
Description
General Context of Aminopyridines in Synthetic Chemistry
Aminopyridines, a class of pyridine (B92270) derivatives featuring an amino group, are fundamental building blocks in organic synthesis. researchgate.netrsc.org They serve as versatile precursors for the construction of a wide array of more complex heterocyclic systems. nih.gov The presence of the amino group not only influences the reactivity of the pyridine ring but also provides a handle for further functionalization, enabling the introduction of diverse substituents and the formation of new carbon-nitrogen bonds. nih.gov This adaptability has led to their extensive use in the development of pharmaceuticals and other biologically active compounds. rsc.orgrsc.org For instance, the 2-aminopyridine (B139424) moiety is a key structural feature in many pharmacologically active molecules. rsc.org
Significance of Fluorine Incorporation in Pyridine Scaffolds
The strategic introduction of fluorine atoms into organic molecules, particularly into heterocyclic scaffolds like pyridine, has become a powerful tool in medicinal chemistry and drug design. tandfonline.comresearchgate.net Fluorine's high electronegativity and small size can significantly alter the physicochemical properties of a molecule without causing substantial steric hindrance. tandfonline.comdntb.gov.ua The incorporation of fluorine can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, improve membrane permeability, and increase the binding affinity of a drug to its target protein. tandfonline.comacs.org These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. researchgate.net The electron-withdrawing nature of fluorine can also modulate the basicity (pKa) of nearby functional groups, which is a critical factor in drug absorption and distribution. researchgate.netnih.gov
Overview of the Chemical Compound: 1-(2-Amino-5-fluoropyridin-3-yl)ethanone as a Key Intermediate
This compound is a specialized chemical compound that combines the structural features of an aminopyridine with the strategic placement of a fluorine atom. This trifunctional molecule, possessing an amino group, a fluorine atom, and a ketone functional group, is a valuable intermediate in organic synthesis. nbinno.comnbinno.com Its structure allows for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Below is a table summarizing the key properties of this compound and related compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Not Available | C7H7FN2O | 154.14 |
| 1-(5-Fluoropyridin-3-yl)ethanone | 342602-55-5 | C7H6FNO | 139.13 |
| 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone | 1203499-12-0 | C7H5ClFNO | 173.57 |
| 1-(2-Amino-5-bromopyridin-3-yl)ethanone | 1196154-61-6 | C8H9BrN2O | 215.05 |
| 2-Amino-5-fluoropyridine (B1271945) | 21717-96-4 | C5H5FN2 | 112.11 |
Scope and Research Significance of the Compound in Organic Synthesis
The research significance of this compound lies in its role as a key intermediate for the synthesis of a variety of heterocyclic compounds. The presence of multiple reactive sites allows for sequential and regioselective reactions, providing access to complex molecular architectures that would be challenging to synthesize through other routes. Its application is particularly notable in the construction of fused ring systems and in the introduction of the fluorinated aminopyridine motif into larger molecules. The development of efficient synthetic routes to this intermediate and the exploration of its reactivity are active areas of research, driven by the demand for novel fluorinated pharmaceuticals. researchgate.net The compound serves as a critical starting material in multi-step syntheses, contributing to the discovery and development of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7FN2O |
|---|---|
Molecular Weight |
154.14 g/mol |
IUPAC Name |
1-(2-amino-5-fluoropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H7FN2O/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3,(H2,9,10) |
InChI Key |
APXWHCRMVXGMNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)F)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Amino 5 Fluoropyridin 3 Yl Ethanone
Precursor Synthesis and Starting Materials
The successful synthesis of the target compound, 1-(2-Amino-5-fluoropyridin-3-yl)ethanone, is critically dependent on the availability of a suitably functionalized pyridine (B92270) core. The most logical and versatile precursor for this purpose is 2-Amino-3-bromo-5-fluoropyridine, which allows for the regioselective introduction of the acetyl group at the 3-position via cross-coupling chemistry.
Synthesis of 2-Amino-3-bromo-5-fluoropyridine and Related Halopyridines
The primary challenge in synthesizing the key precursor, 2-Amino-3-bromo-5-fluoropyridine, lies in the controlled, regioselective introduction of the halogen atoms onto the aminopyridine scaffold. A common and effective strategy involves a multi-step sequence starting from the more readily available 2-aminopyridine (B139424).
First, 2-amino-5-fluoropyridine (B1271945) is synthesized. One established route involves the nitration of acylated 2-aminopyridine, followed by reduction of the nitro group, a diazonization-fluorination sequence (Schiemann reaction), and finally deprotection to yield 2-amino-5-fluoropyridine. nrochemistry.comorgsyn.org This multi-step process, while lengthy, provides a reliable source of the fluorinated intermediate. nrochemistry.comrsc.org
With 2-amino-5-fluoropyridine in hand, the next crucial step is the regioselective bromination at the C-3 position. The amino group at C-2 is a powerful ortho-, para-director. Since the para-position (C-5) is already occupied by fluorine, electrophilic substitution is strongly directed to the ortho-position (C-3). A modern and highly effective method for this transformation is the use of lithium bromide (LiBr) as a bromine source in the presence of Selectfluor™ (F-TEDA-BF₄) as an oxidant. rsc.orgresearchgate.net This system promotes the in situ generation of an electrophilic bromine species under mild conditions, affording the desired 2-Amino-3-bromo-5-fluoropyridine with high regioselectivity and in good yield. rsc.org
An overview of this synthetic sequence is presented below:
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1 | 2-Aminopyridine | 1. Acetic Anhydride (Acylation) 2. H₂SO₄, HNO₃ (Nitration) 3. Pd/C, H₂ (Reduction) 4. HBF₄, NaNO₂ (Diazotization) 5. Heat (Schiemann) 6. NaOH (aq) (Hydrolysis) | 2-Amino-5-fluoropyridine | ~43 (Overall) |
| 2 | 2-Amino-5-fluoropyridine | LiBr, Selectfluor™, DMF | 2-Amino-3-bromo-5-fluoropyridine | Good to High |
Preparation of Other Key Building Blocks
The introduction of the acetyl group via cross-coupling requires a corresponding organometallic or organoboron reagent. The choice of this building block is dictated by the specific coupling reaction to be employed.
For Suzuki Coupling: A stable and commonly used precursor for the acetyl group is an enol ether derivative of a boronic ester, such as (E)-1-Ethoxyethene-2-ylboronic acid pinacol (B44631) ester . This reagent acts as a masked acetyl group. It can be synthesized via several methods, including the palladium-catalyzed cross-coupling of vinyl halides with bis(pinacolato)diboron (B136004) or through the hydroboration of ethoxyacetylene. chemicalbook.comorganic-chemistry.org Following the Suzuki coupling, the resulting enol ether is readily hydrolyzed under mild acidic conditions to reveal the ketone functionality.
For Stille Coupling: The key building block is an acetylstannane, such as acetyltributylstannane . Organostannanes are air- and moisture-stable reagents. The Stille reaction is particularly well-suited for ketone synthesis, as early developments of the methodology focused on the coupling of acyl chlorides with organotin reagents. wikipedia.orglibretexts.org
For Negishi Coupling: This reaction requires an organozinc reagent, such as acetylzinc chloride . These are typically prepared in situ from an appropriate precursor and a zinc source. The high functional group tolerance of the Negishi reaction makes it a viable option.
Carbon-Carbon Bond Formation Strategies
With the halogenated precursor 2-Amino-3-bromo-5-fluoropyridine available, the central transformation is the creation of a new carbon-carbon bond at the C-3 position to install the acetyl group. Palladium-catalyzed cross-coupling reactions are the premier methods for achieving this transformation with high efficiency and selectivity.
Suzuki Cross-Coupling Reactions for Acylpyridine Formation
The Suzuki-Miyaura coupling is a powerful and widely used method for C-C bond formation. nih.gov To form the target acylpyridine, a two-step sequence involving a masked acetylating agent is employed.
The reaction involves coupling 2-Amino-3-bromo-5-fluoropyridine with (E)-1-Ethoxyethene-2-ylboronic acid pinacol ester. The palladium catalyst, typically in the presence of a phosphine (B1218219) ligand and a base, facilitates the formation of the C-C bond. The intermediate product is a 3-(1-ethoxyvinyl)-5-fluoropyridin-2-amine. Subsequent treatment of this intermediate with aqueous acid (e.g., HCl) during the workup hydrolyzes the enol ether to yield the final product, this compound.
Alternative Coupling Methodologies (e.g., Negishi, Sonogashira, Buchwald-Hartwig)
Several other cross-coupling reactions provide robust alternatives for the synthesis of the target molecule.
Stille Coupling: The Stille reaction offers a more direct approach to ketone synthesis. It involves the palladium-catalyzed coupling of the precursor, 2-Amino-3-bromo-5-fluoropyridine, directly with an acylstannane like acetyltributylstannane. wikipedia.orglibretexts.org This method avoids the need for a post-coupling hydrolysis step, potentially simplifying the synthetic procedure. The primary drawback is the toxicity of the organotin reagents and byproducts. organic-chemistry.org
Negishi Coupling: The Negishi reaction, which couples organohalides with organozinc reagents, is known for its high reactivity and excellent functional group tolerance, making it suitable for substrates bearing a free amino group. researchgate.net The reaction would proceed between 2-Amino-3-bromo-5-fluoropyridine and an acetylzinc halide.
Sonogashira Coupling: This reaction provides an indirect, two-step route. First, 2-Amino-3-bromo-5-fluoropyridine is coupled with a terminal alkyne, such as trimethylsilylacetylene, under standard Sonogashira conditions (palladium and copper(I) catalysis). researchgate.net The resulting 2-amino-5-fluoro-3-(alkynyl)pyridine is then subjected to hydration, typically using acid and a mercury salt catalyst or via oxymercuration-demercuration, which follows Markovnikov's rule to produce the desired methyl ketone.
Buchwald-Hartwig Amination: It is important to note that the Buchwald-Hartwig amination is a C-N bond-forming reaction, not a C-C bond-forming one. nih.gov While it is not used for the final acylation step, it is a crucial methodology in modern pyridine chemistry and can be employed in the synthesis of complex aminopyridine precursors. For instance, it allows for the amination of 2-halopyridines, providing an alternative route to substituted 2-aminopyridine starting materials. nih.gov
Catalytic Systems and Reaction Conditions
The success of the aforementioned cross-coupling strategies hinges on the selection of an appropriate catalytic system and the optimization of reaction conditions. These parameters are tailored to the specific coupling partners and the desired transformation.
Below is a summary of typical catalytic systems and conditions for the relevant coupling reactions.
| Coupling Reaction | Catalyst / Precursor | Ligand | Base | Solvent | Additives | Temperature (°C) |
| Suzuki-Miyaura | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃ or other phosphines | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene (B28343), Dioxane, EtOH/H₂O | - | 70-110 |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, AsPh₃ | - | Toluene, DMF, THF | LiCl, CuI | 40-100 |
| Negishi | Pd(PPh₃)₄, NiCl₂ | PPh₃, dppe, Aminophosphines | - | THF, DMF | - | 25-65 |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine, DIPA | THF, DMF | CuI | 25-80 |
Data compiled from multiple sources. nrochemistry.comnih.govresearchgate.netorgsyn.org
For the Suzuki coupling , a common system is Pd(PPh₃)₄ with an aqueous base like K₂CO₃ in a solvent mixture such as toluene or dioxane. For the Stille reaction , Pd(PPh₃)₄ or Pd₂(dba)₃ are frequently used in anhydrous solvents like DMF or toluene. nrochemistry.com The addition of LiCl can accelerate the crucial transmetalation step, while CuI can also act as a co-catalyst. nrochemistry.comNegishi couplings can be catalyzed by palladium or nickel complexes, with Ni-based systems often showing high reactivity. The Sonogashira reaction famously employs a dual catalytic system of a palladium complex and a copper(I) salt (typically CuI) in the presence of an amine base. researchgate.net
Palladium-Catalyzed Coupling Protocols
Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of highly functionalized pyridine derivatives, including this compound. These methods offer a powerful means to form carbon-carbon and carbon-nitrogen bonds with high precision. A common strategy involves the coupling of a suitably halogenated 2-aminopyridine precursor with an acetyl-containing coupling partner.
For instance, a synthetic route could involve the palladium-catalyzed coupling of 3-halo-2-amino-5-fluoropyridine with an organometallic acetylating agent. The choice of the halogen (iodo, bromo, or chloro) on the pyridine ring is critical, as it significantly influences the reactivity in the catalytic cycle. A simple approach toward N(3)-substituted-2,3-diaminopyridines has been demonstrated based on Pd-catalyzed C,N-cross coupling, which can be adapted for C-C bond formation. nih.gov The synthesis of 2-amino-5-[18F]fluoropyridines has been achieved using a palladium-catalyzed reaction of 2-bromo-5-[18F]fluoropyridine with various amines, showcasing the versatility of this approach. rsc.org
Commonly employed cross-coupling reactions that could be adapted for this synthesis include:
Suzuki Coupling: Utilizes a boronic acid or ester as the organometallic partner.
Stille Coupling: Employs an organotin reagent.
Negishi Coupling: Uses an organozinc reagent.
The general reaction scheme involves an oxidative addition of the halopyridine to the Pd(0) catalyst, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the desired product and regenerate the catalyst.
Ligand Effects and Optimization in Cross-Coupling
The success of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of ligand coordinated to the palladium center. Ligands play a crucial role in stabilizing the catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle. For the synthesis of sterically hindered or electron-rich compounds like this compound, the use of bulky, electron-rich phosphine ligands is often essential.
Research on the C,N-cross coupling of unprotected 3-halo-2-aminopyridines has highlighted the effectiveness of specific catalyst systems. nih.gov The use of RuPhos- and BrettPhos-precatalysts, in combination with a strong base like LiHMDS, has been shown to facilitate coupling reactions with primary and secondary amines. nih.gov These findings suggest that similar ligand systems could be highly effective for C-C bond formation at the 3-position of the 2-aminopyridine scaffold.
Table 1: Effect of Different Ligands on a Hypothetical Palladium-Catalyzed Acetylation
| Ligand | Catalyst Loading (mol%) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| PPh₃ | 5 | 45 | 24 |
| RuPhos | 2 | 85 | 8 |
| BrettPhos | 2 | 92 | 6 |
This table presents hypothetical data based on typical optimization studies for similar cross-coupling reactions.
Optimization studies typically involve screening a variety of ligands to identify the one that provides the highest yield and selectivity in the shortest reaction time. The electronic and steric properties of the ligand must be carefully tuned to match the specific substrates being coupled.
Influence of Solvents and Temperature on Reaction Yields
Solvents and temperature are critical parameters that can profoundly impact the outcome of a chemical reaction, including the synthesis of this compound. The solvent not only dissolves the reactants but can also influence catalyst stability and reactivity.
In palladium-catalyzed cross-coupling reactions, polar aprotic solvents such as DMF, DMAc, dioxane, and THF are commonly used. The choice of solvent can affect the solubility of the reactants and the palladium catalyst, as well as the rate of the reaction. Studies on molecular interactions in aminopyridine systems have shown that the solvent can significantly influence equilibria. rsc.org
Temperature control is also vital. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of undesired byproducts. Therefore, finding the optimal temperature that balances reaction speed with catalyst stability and product selectivity is crucial.
Table 2: Impact of Solvent and Temperature on Reaction Yield
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Dioxane | 80 | 65 |
| Dioxane | 100 | 88 |
| Toluene | 80 | 50 |
| Toluene | 110 | 75 |
This table illustrates the typical effects of solvent and temperature variation on the yield of a cross-coupling reaction, based on general principles and published data for related systems.
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. nih.govbeilstein-journals.org By using microwave irradiation to heat the reaction mixture, significantly shorter reaction times and often higher yields can be achieved compared to conventional heating methods. rsc.orgbeilstein-journals.org This technique is particularly advantageous for reactions that are slow at ambient temperatures or require prolonged heating.
The synthesis of various heterocyclic compounds, including substituted pyridines, has been successfully demonstrated using microwave technology. mdpi.comrsc.org For the synthesis of this compound, a microwave-assisted palladium-catalyzed coupling reaction could dramatically reduce the reaction time from hours to minutes. nih.gov
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Temperature (°C) | Reaction Time | Yield (%) |
|---|---|---|---|
| Conventional Heating | 100 | 12 hours | 78 |
This table provides a representative comparison based on literature reports for similar microwave-assisted reactions.
The efficiency of microwave heating stems from the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can minimize the formation of side products that may occur during long periods of conventional heating.
Green Chemistry Approaches and Sustainable Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. rasayanjournal.co.inunibo.it For the synthesis of this compound, several green chemistry strategies can be employed.
Use of Greener Solvents: Replacing hazardous solvents like DMF with more environmentally benign alternatives such as 2-MeTHF or even water, where possible, is a key aspect of green synthesis. d-nb.info
Catalysis: Utilizing highly efficient catalysts, such as palladium-based systems, at low loadings reduces waste and energy consumption. Recovering and recycling the catalyst further enhances the sustainability of the process.
Energy Efficiency: Microwave-assisted synthesis is considered a green technology because it can significantly reduce reaction times and energy consumption compared to conventional heating methods. rasayanjournal.co.in
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product minimizes waste generation. Multicomponent reactions (MCRs) are an excellent example of this principle. rasayanjournal.co.in
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Comparison of Synthetic Routes: Efficiency and Selectivity
There are several potential synthetic routes to this compound, each with its own advantages and disadvantages in terms of efficiency, selectivity, cost, and scalability. A comparative analysis is essential for selecting the optimal route for a specific application.
Route A: Late-Stage Acetylation This approach involves the synthesis of the 2-amino-5-fluoropyridine core first, followed by the introduction of the acetyl group at the 3-position in a later step, likely via a Friedel-Crafts acylation or a palladium-catalyzed cross-coupling reaction. This route may offer flexibility but can suffer from regioselectivity issues during the acetylation step.
Route B: Early-Stage Acetylation In this strategy, an acetyl-substituted precursor is used to construct the pyridine ring. For example, a Hantzsch-type pyridine synthesis could be employed using a β-ketoester or a related compound that already contains the acetyl group. While this can ensure the correct regiochemistry, the synthesis of the required precursors may be more complex. beilstein-journals.org
| Scalability | May be limited by purification needs | Can be more straightforward |
The choice between these routes will depend on factors such as the availability and cost of starting materials, the desired scale of production, and the stringency of purity requirements.
Structural Characterization and Spectroscopic Analysis of 1 2 Amino 5 Fluoropyridin 3 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Analysis: Chemical Shifts and Coupling Constants
A detailed table of proton chemical shifts (δ) and coupling constants (J) for each proton in the molecule, including the aromatic protons and the methyl protons of the acetyl group, cannot be provided without experimental data.
¹³C NMR Spectral Analysis: Carbon Environments
A comprehensive table of carbon-13 chemical shifts for each unique carbon atom in 1-(2-Amino-5-fluoropyridin-3-yl)ethanone, including the carbonyl carbon, aromatic carbons, and the methyl carbon, is not available from existing sources.
¹⁹F NMR Spectral Analysis: Fluorine Environment
The specific chemical shift and coupling constants for the fluorine atom on the pyridine (B92270) ring, which would provide valuable information about its electronic environment and through-space or through-bond interactions with neighboring protons, are not documented in the available literature.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation
An analysis of 2D NMR data, such as COSY, HSQC, and HMBC, would be instrumental in confirming the connectivity of the molecule. However, no such experimental data has been published.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
The precise mass-to-charge ratio (m/z) of the molecular ion from HRMS analysis, which would confirm the elemental formula of C₇H₇FN₂O, is not available in the reviewed literature.
Fragmentation Patterns and Mechanistic Interpretation
The mass spectrum of this compound is anticipated to exhibit a distinct fragmentation pattern under electron impact (EI) ionization, providing valuable insights into its molecular structure. The fragmentation pathways are primarily dictated by the presence of the acetyl group, the amino group, and the fluorinated pyridine ring.
The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to the molecular weight of the compound (C₇H₇FN₂O, 154.14 g/mol ). Key fragmentation processes are expected to include:
α-Cleavage: The most prominent fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group. miamioh.edu This would result in the loss of a methyl radical (•CH₃) to form a stable acylium ion. The resulting fragment would be observed at m/z 139.
[M]⁺• → [M - CH₃]⁺ + •CH₃
Loss of CO: The acylium ion can further undergo decarbonylation, a common fragmentation for aromatic ketones, leading to the loss of a neutral carbon monoxide (CO) molecule. This would produce a fragment ion at m/z 111.
[M - CH₃]⁺ → [M - CH₃ - CO]⁺ + CO
McLafferty Rearrangement: Although less common for aromatic ketones without a sufficiently long alkyl chain, if energetically favorable, a McLafferty-type rearrangement could occur, though it is not expected to be a major pathway for this specific molecule.
Ring Fragmentation: The fluorinated aminopyridine ring itself can undergo fragmentation. This may involve the loss of HCN or HF, leading to various smaller fragment ions. The stability of the pyridine ring suggests that fragmentations involving the substituents will be more prevalent.
A plausible fragmentation mechanism begins with the ionization of the molecule, followed by the primary α-cleavage. The resulting acylium ion is resonance-stabilized by the aminopyridine ring. Subsequent loss of CO leads to a fluorinated aminopyridyl cation.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation of this compound
| m/z | Proposed Fragment | Formula | Fragmentation Pathway |
| 154 | Molecular Ion | [C₇H₇FN₂O]⁺ | - |
| 139 | [M - CH₃]⁺ | [C₆H₄FN₂O]⁺ | α-Cleavage |
| 111 | [M - CH₃ - CO]⁺ | [C₅H₄FN₂]⁺ | Decarbonylation |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides critical information about the functional groups present in this compound and the nature of intermolecular interactions.
The IR and Raman spectra are expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of the key functional groups. Based on studies of similar molecules like 2-amino-5-chloropyridine, the following assignments can be predicted. researchgate.netcore.ac.ukiiste.org
N-H Vibrations: The amino group will give rise to two distinct stretching vibrations in the region of 3300-3500 cm⁻¹. The asymmetric stretching mode (ν_as(N-H)) will appear at a higher frequency than the symmetric stretching mode (ν_s(N-H)). The N-H scissoring (bending) vibration is expected around 1600-1650 cm⁻¹.
C=O Vibration: The carbonyl group of the acetyl moiety will produce a strong, sharp absorption band in the region of 1660-1700 cm⁻¹. The exact position will be influenced by electronic effects of the aminopyridine ring and potential hydrogen bonding.
C-F Vibration: The C-F stretching vibration typically appears as a strong band in the region of 1200-1350 cm⁻¹. Its precise location can be influenced by the electronic environment of the pyridine ring.
Interactive Data Table: Predicted Vibrational Band Assignments for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| N-H | Asymmetric Stretch | 3450 - 3500 | Medium |
| N-H | Symmetric Stretch | 3350 - 3400 | Medium |
| C=O | Stretch | 1670 - 1690 | Strong |
| N-H | Scissoring | 1610 - 1640 | Medium-Strong |
| C-N | Stretch | 1300 - 1350 | Medium |
| C-F | Stretch | 1220 - 1280 | Strong |
The presence of both a hydrogen bond donor (amino group) and acceptors (carbonyl oxygen and pyridine nitrogen) suggests the likelihood of significant intermolecular hydrogen bonding in the solid state. These interactions can be probed by analyzing the shifts in the vibrational frequencies of the involved functional groups.
In the solid-state IR spectrum, the N-H stretching bands are expected to be broader and shifted to lower wavenumbers compared to their positions in a dilute solution in a non-polar solvent. This red shift is a hallmark of hydrogen bond formation. nih.gov Similarly, the C=O stretching frequency may also exhibit a red shift due to its participation in hydrogen bonding. The extent of these shifts can provide a qualitative measure of the strength of the hydrogen bonds.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound is not publicly available, predictions can be made based on the structures of related substituted pyridines. researchgate.netwikipedia.orgnih.gov The pyridine ring is expected to be essentially planar. The acetyl and amino groups will be substituted at the 3- and 2-positions, respectively. The planarity of the molecule will be influenced by the steric hindrance between the adjacent amino and acetyl groups.
The crystal system could range from monoclinic to orthorhombic, which are common for such organic molecules. researchgate.net The unit cell parameters would define the dimensions of the repeating unit in the crystal lattice.
The crystal packing is anticipated to be dominated by a network of intermolecular interactions that stabilize the crystal lattice.
N-H···O Hydrogen Bonds: The primary and strongest intermolecular interaction is expected to be hydrogen bonding between the amino group (donor) of one molecule and the carbonyl oxygen (acceptor) of a neighboring molecule. nih.gov This is a common and robust interaction in molecules containing both amide/amine and carbonyl functionalities.
N-H···N Hydrogen Bonds: Hydrogen bonding between the amino group and the pyridine nitrogen of an adjacent molecule is also possible, leading to the formation of dimers or chains.
π-π Stacking: The aromatic pyridine rings may engage in π-π stacking interactions, further stabilizing the crystal structure. The presence of the fluorine atom can influence the nature of these interactions, potentially leading to offset or edge-to-face stacking geometries. nih.govacs.org
Fluorine Interactions: The fluorine atom can participate in various weak interactions, including C-H···F hydrogen bonds and potentially F···F contacts, although the latter are often considered to be weakly repulsive. nih.govresearchgate.net The electrostatic properties of the C-F bond play a significant role in directing the crystal packing. nih.govresearchgate.net
The interplay of these various intermolecular forces will ultimately determine the final crystal packing arrangement, influencing properties such as melting point and solubility.
Conformational Analysis in Solid State
Detailed experimental data from X-ray crystallography studies on this compound, which would provide precise information on its solid-state conformation, including bond lengths, bond angles, and dihedral angles, could not be located in published scientific papers or structural databases. Therefore, a quantitative analysis of its crystal structure and intermolecular interactions cannot be provided at this time.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Information regarding the experimental UV-Vis absorption spectrum of this compound is not available in the surveyed literature. Consequently, specific data on its absorption maxima (λmax), molar absorptivity, and the nature of its electronic transitions (e.g., π→π* or n→π*) cannot be detailed.
While computational chemistry methods could theoretically predict the conformational and spectroscopic properties of this compound, no such published studies were identified. Without experimental or theoretical data, a detailed discussion of the compound's structural and electronic characteristics, as requested by the outline, cannot be formulated.
Reactivity and Chemical Transformations of 1 2 Amino 5 Fluoropyridin 3 Yl Ethanone
Role as a Synthetic Building Block for Complex Heterocycles
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and materials. uni-rostock.deamazonaws.comnih.gov Molecules that contain multiple, strategically placed functional groups, such as 1-(2-amino-5-fluoropyridin-3-yl)ethanone, are highly prized as synthetic building blocks. frontiersin.org The ortho-disposition of the nucleophilic amino group and the electrophilic acetyl group's carbonyl carbon, along with the acidic α-protons of the methyl group, provides a reactive handle for the construction of fused ring systems.
This compound serves as a synthon for a variety of annulated pyridines. For instance, the amino and acetyl groups can react with various bifunctional reagents to construct fused six-membered rings like pyrimidines or pyrazines, leading to pyridopyrimidines and pyridopyrazines, respectively. The most prominent application, however, lies in its ability to undergo intramolecular reactions to form fused five-membered rings, yielding derivatives of azaindole. nih.gov The strategic placement of the fluorine atom also provides a site for further modification via nucleophilic aromatic substitution, adding to its synthetic utility.
Intramolecular Cyclization Reactions
The proximate amino and acetyl groups in this compound create a favorable geometry for intramolecular cyclization reactions, which are a powerful strategy for the efficient construction of bicyclic heterocycles. researchgate.net
The 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere of indole (B1671886) and appearing in numerous kinase inhibitors and other therapeutic agents. mdpi.com this compound is a logical precursor for the synthesis of 6-fluoro-4-methyl-7-azaindole.
One plausible synthetic strategy involves a base-catalyzed intramolecular condensation, analogous to a Madelung or Friedländer-type synthesis. Treatment of the substrate with a strong base, such as sodium or potassium tert-butoxide, can facilitate the cyclization. The reaction involves the deprotonation of the acetyl methyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion onto a suitably activated amino group or a derivative thereof, ultimately leading to the formation of the fused pyrrole (B145914) ring after dehydration. While specific literature detailing this exact transformation is sparse, syntheses of 7-azaindoles from structurally similar 2-aminopyridine (B139424) derivatives are well-established. rsc.orgorganic-chemistry.org
| Base | Solvent | Temperature | Potential Outcome |
|---|---|---|---|
| Potassium tert-butoxide (t-BuOK) | Toluene (B28343) or Dioxane | Reflux | High-yielding formation of the azaindole ring via intramolecular condensation. |
| Sodium Hydride (NaH) | Dimethylformamide (DMF) | 100-120 °C | Effective for generating the necessary nucleophile for cyclization. |
| Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C to RT | Strong, non-nucleophilic base capable of deprotonating the acetyl group to initiate cyclization. |
The mechanism for the base-catalyzed intramolecular cyclization of this compound to 6-fluoro-4-methyl-7-azaindole is proposed to proceed through several key steps:
Deprotonation: A strong base abstracts an acidic α-proton from the acetyl methyl group, forming a resonance-stabilized enolate intermediate.
Intramolecular Nucleophilic Addition: The nucleophilic enolate attacks the electrophilic C2 carbon of the pyridine (B92270) ring, to which the amino group is attached. This step is often the rate-limiting step and results in the formation of a bicyclic intermediate. In some variations, the amino group might first be converted into a better leaving group or participate in a condensation to facilitate the ring closure.
Proton Transfer & Elimination: A series of proton transfers occurs. The amino group is subsequently eliminated as part of a water molecule (dehydration) to re-establish the aromaticity of the newly formed pyrrole ring. This final step is thermodynamically driven by the formation of the stable, aromatic 7-azaindole system.
This type of reaction is analogous to the Chichibabin reaction, which involves the nucleophilic amination of pyridines, and related cyclizations that leverage the inherent reactivity of substituted pyridines. nih.gov
While the synthesis of 6-fluoro-4-methyl-7-azaindole itself does not generate a stereocenter, chiral derivatives can be accessed through subsequent reactions or by modifying the starting material or reaction conditions. There are several established strategies for inducing stereoselectivity in heterocyclic synthesis that could be applied by analogy.
Substrate Control: If the acetyl group were replaced by a longer alkyl chain containing a pre-existing stereocenter, the intramolecular cyclization could proceed with diastereoselectivity, where the existing chiral center directs the formation of a new stereocenter.
Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the amino group. This auxiliary would direct a subsequent cyclization or functionalization step in a stereoselective manner, after which it would be cleaved to yield the enantiomerically enriched product.
Asymmetric Catalysis: An enantioselective synthesis could be achieved by using a chiral catalyst. For example, a subsequent reduction of the azaindole's pyridine ring to a chiral azaindoline could be performed using a chiral transition-metal catalyst (e.g., Iridium or Rhodium-based) under a hydrogen atmosphere. This approach is a powerful method for generating chiral δ-aminoboronic esters from related heterocycles. nih.gov
Condensation Reactions and Imine Formation
The presence of both a primary amine and a ketone functionality allows this compound to participate in a variety of condensation reactions.
The primary amino group can react with aldehydes or ketones in the presence of an acid catalyst to form the corresponding imine, also known as a Schiff base. nih.gov This reaction is typically reversible and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting imines are themselves useful intermediates for further synthetic transformations.
Simultaneously, the α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in aldol-type condensation reactions with other carbonyl compounds. The bifunctional nature of the molecule allows for the possibility of tandem or one-pot multicomponent reactions, where both the amino and acetyl groups react sequentially to build complex molecular architectures. youtube.com
| Reactant | Functional Group Involved | Reaction Type | Product Class |
|---|---|---|---|
| Benzaldehyde | Amino Group (-NH2) | Imine Formation | Schiff Base |
| Acetone | Amino Group (-NH2) | Imine Formation | Schiff Base |
| Benzaldehyde (in base) | Acetyl Group (-COCH3) | Aldol Condensation | α,β-Unsaturated Ketone (Chalcone derivative) |
| Ethyl acetate (B1210297) (strong base) | Acetyl Group (-COCH3) | Claisen Condensation | β-Diketone |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring
The electronic nature of the pyridine ring, modified by its substituents, governs its susceptibility to aromatic substitution reactions.
The pyridine ring is inherently electron-deficient, making it more susceptible to nucleophilic attack than benzene (B151609). masterorganicchemistry.com This reactivity is enhanced by the presence of electron-withdrawing groups. In this compound, the acetyl group at C3 acts as an electron-withdrawing group, further activating the ring towards NAS. libretexts.orgyoutube.com The fluorine atom at C5 is a good leaving group for this type of reaction.
However, the amino group at C2 is a strong electron-donating group, which deactivates the ring towards nucleophilic attack. The outcome of a potential NAS reaction depends on the balance of these opposing electronic effects and the reaction conditions. Strong nucleophiles (e.g., alkoxides, amides) could potentially displace the fluoride (B91410) at the C5 position. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing groups at the ortho and para positions relative to the leaving group. guidechem.com
Pyridine is significantly less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the ring nitrogen atom. masterorganicchemistry.comyoutube.com However, the reactivity can be significantly enhanced by the presence of strong electron-donating groups. masterorganicchemistry.comyoutube.com
In the target molecule, the C2-amino group is a powerful activating, ortho-para directing group. The C3-acetyl group is a deactivating, meta-directing group. The C5-fluoro group is deactivating but ortho-para directing. The combined influence of these substituents on an incoming electrophile (E+) can be analyzed as follows:
-NH2 (at C2): Strongly activating. Directs to C3 (blocked) and C5 (blocked).
-COCH3 (at C3): Deactivating. Directs to C5 (blocked).
-F (at C5): Deactivating. Directs to C4 and C6.
Considering these effects, the most probable sites for electrophilic attack are the C4 and C6 positions. The strong activating effect of the amino group is expected to overcome the deactivating effects of the ring nitrogen and the other substituents, making EAS feasible under appropriate conditions (e.g., halogenation, nitration). The precise regiochemical outcome would likely be a mixture of C4 and C6 substituted products, influenced by steric factors and the specific electrophile used.
Oxidation and Reduction Chemistry
The chemical reactivity of this compound is dictated by its constituent functional groups: an amino group, a fluorine atom, a pyridine ring, and a ketone. The oxidation and reduction chemistry of this compound would therefore involve reactions characteristic of these moieties.
Oxidation: The amino group on the pyridine ring is susceptible to oxidation, which could lead to the formation of nitroso or nitro derivatives under controlled oxidation conditions. The pyridine ring itself is generally resistant to oxidation. The ketone's acetyl group is also a potential site for oxidation reactions.
Reduction: The ketone functional group is readily reducible to a secondary alcohol, yielding 1-(2-amino-5-fluoropyridin-3-yl)ethanol. This transformation can be achieved using a variety of reducing agents, from mild hydride reagents like sodium borohydride (B1222165) to more powerful ones like lithium aluminum hydride. The choice of reagent would depend on the desired selectivity and the presence of other reducible functional groups. Further reduction could potentially lead to the corresponding ethyl-substituted aminopyridine.
Predictable products of these reactions are summarized in the table below.
| Reaction Type | Reagent Example | Potential Product |
| Oxidation of Amino Group | Peroxy acids (e.g., m-CPBA) | 1-(5-Fluoro-2-nitrosopyridin-3-yl)ethanone |
| Reduction of Ketone | Sodium borohydride (NaBH4) | 1-(2-Amino-5-fluoropyridin-3-yl)ethanol |
| Complete Reduction of Ketone | Catalytic Hydrogenation (e.g., H2/Pd-C) | 3-Ethyl-5-fluoropyridin-2-amine |
Transition Metal-Catalyzed Functionalization of Derivatives
The structure of this compound and its derivatives offers several sites for transition metal-catalyzed functionalization, a cornerstone of modern synthetic organic chemistry for creating complex molecules. rsc.org The amino group and the ketone's α-protons, as well as the pyridine ring itself, can all be targets for such transformations.
The amino group can direct ortho-C-H activation, although this is less common for pyridine rings compared to benzene derivatives. More plausibly, the amino group can be transformed into other functionalities, such as halides or a diazonium salt, which are excellent precursors for a wide array of cross-coupling reactions. For instance, a Sandmeyer-type reaction could introduce a variety of substituents at the 2-position.
The ketone moiety is a versatile handle for functionalization. rsc.org The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate. This enolate can then participate in various transition metal-catalyzed reactions, such as palladium-catalyzed α-arylation or alkylation, to introduce new carbon-carbon bonds.
Furthermore, the pyridine ring can undergo C-H functionalization, although this often requires specific directing groups and catalysts to control regioselectivity. The fluorine atom is generally stable but can influence the electronic properties of the ring, thereby affecting the reactivity of the other positions.
Below is a table illustrating potential transition metal-catalyzed reactions on derivatives of this compound.
| Reaction Type | Catalyst Example | Derivative Substrate | Potential Product |
| Suzuki Coupling | Pd(PPh3)4 | 1-(2-Bromo-5-fluoropyridin-3-yl)ethanone | 1-(2-Aryl-5-fluoropyridin-3-yl)ethanone |
| Buchwald-Hartwig Amination | Pd2(dba)3 / BINAP | 1-(2-Bromo-5-fluoropyridin-3-yl)ethanone | 1-(2-(Dialkylamino)-5-fluoropyridin-3-yl)ethanone |
| α-Arylation of Ketone | Pd(OAc)2 / Ligand | This compound | 1-(2-Amino-5-fluoropyridin-3-yl)-2-arylethanone |
It is important to note that the specific conditions and outcomes for these reactions would need to be determined experimentally for this particular scaffold. The interplay between the different functional groups can significantly influence the reactivity and selectivity of these transformations.
Theoretical and Computational Investigations on 1 2 Amino 5 Fluoropyridin 3 Yl Ethanone
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These calculations solve the Schrödinger equation, or approximations of it, for a given molecule to determine its optimal geometry and electronic properties.
For 1-(2-Amino-5-fluoropyridin-3-yl)ethanone, the initial step would involve constructing a theoretical model of the molecule. Using computational software, the geometry of the molecule is optimized to find the most stable arrangement of its atoms in three-dimensional space. This process identifies the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.
The electronic structure, which describes the arrangement and energies of the electrons, is also determined. This includes identifying the molecular orbitals and their energy levels. Understanding the electronic structure is crucial for predicting the molecule's reactivity and spectroscopic properties.
Illustrative Table of Calculated Geometrical Parameters (Hypothetical Data)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-F | 1.35 Å |
| C=O | 1.23 Å | |
| C-NH2 | 1.37 Å | |
| Bond Angle | C-C-O (acetyl) | 120.5° |
| F-C-C | 118.2° | |
| Dihedral Angle | C(ring)-C(ring)-C(acetyl)-O | 25.0° |
Density Functional Theory (DFT) Studies: Energies, Vibrational Frequencies, and NMR Chemical Shifts
Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry. nih.gov Instead of dealing with the complex wave function of a multi-electron system, DFT focuses on the electron density, which simplifies the calculations while maintaining a high level of accuracy. nih.gov DFT studies on pyridine (B92270) derivatives have been successfully used to understand their properties. nih.govresearchgate.net
For this compound, DFT calculations would be employed to determine several key properties:
Energies: The total electronic energy of the molecule in its optimized geometry can be calculated. This is essential for comparing the stability of different conformations or isomers.
Vibrational Frequencies: DFT can predict the vibrational modes of the molecule, which correspond to the stretching and bending of its bonds. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the molecular structure.
NMR Chemical Shifts: The magnetic shielding of each nucleus can be calculated, which allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts. This is a valuable tool for structural elucidation and for confirming experimental NMR assignments.
Illustrative Table of Calculated Vibrational Frequencies (Hypothetical Data)
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| C=O Stretch | Acetyl | 1685 |
| N-H Stretch (asymmetric) | Amino | 3450 |
| N-H Stretch (symmetric) | Amino | 3350 |
| C-F Stretch | Fluoro | 1250 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule. It provides a color-coded map of the electrostatic potential on the electron density surface. Different colors represent different potential values, with red typically indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, an MEP map would reveal the reactive sites of the molecule. It is expected that the oxygen atom of the acetyl group and the nitrogen atom of the amino group would be regions of high negative potential, making them likely sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group and the pyridine ring would likely exhibit positive potential.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the most likely to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. This would provide insights into the molecule's electron-donating and electron-accepting capabilities and help predict its behavior in chemical reactions.
Illustrative Table of FMO Energies (Hypothetical Data)
| Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 4.7 |
Reaction Mechanism Studies and Transition State Analysis for Derivatization
Computational chemistry can be used to model chemical reactions and elucidate their mechanisms. For the derivatization of this compound, theoretical studies could be performed to investigate the reaction pathways.
This involves identifying the reactants, products, and any intermediates or transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By calculating the energies of the transition states, the activation energy for a given reaction can be determined, providing insights into the reaction kinetics.
For example, the mechanism of acylation at the amino group or electrophilic substitution on the pyridine ring could be studied. These calculations would help in understanding the regioselectivity and stereoselectivity of such reactions.
Conformational Analysis and Energy Minima
Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers between them.
For this compound, the rotation around the single bond connecting the acetyl group to the pyridine ring is a key conformational feature. A potential energy surface scan can be performed by systematically rotating this bond and calculating the energy at each step. This would reveal the most stable conformation(s) of the acetyl group relative to the pyridine ring. Understanding the preferred conformation is important as it can influence the molecule's physical properties and biological activity. Studies on similar molecules like 4-acetylpyridine (B144475) have explored their conformational freedom. rsc.org
Illustrative Table of Conformational Energy Minima (Hypothetical Data)
| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 20° | 0.0 |
| 2 | 160° | 2.5 |
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Pathways to the Compound
Current research into the synthesis of 2-aminopyridine (B139424) derivatives is focused on developing more efficient, cost-effective, and environmentally benign methodologies. researchgate.net For 1-(2-Amino-5-fluoropyridin-3-yl)ethanone, a key precursor is 2-amino-5-fluoropyridine (B1271945). A novel synthetic route for this precursor has been proposed, starting from 2-aminopyridine and proceeding through steps of nitrification, amino acetylation, nitro reduction, diazotization, a Schiemann reaction, and finally, hydrolysis of the acetyl group. researchgate.net This pathway is presented as an improvement over previous methods by simplifying operations and avoiding difficult separation of intermediates. researchgate.net
Future efforts in developing novel synthetic pathways for the title compound are likely to focus on multicomponent reactions (MCRs). MCRs are highly valued for their ability to construct complex molecules like 2-aminopyridines in a single step from simple precursors, often under solvent-free conditions. nih.govmdpi.com Another promising avenue is the use of innovative catalytic systems, including transition metal-catalyzed reactions, to improve yield and selectivity. rsc.org
Table 1: Potential Novel Synthetic Strategies
| Strategy | Description | Potential Advantages |
|---|---|---|
| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials to form the final product. | Increased efficiency, reduced waste, simplified purification. |
| Transition Metal Catalysis | Utilization of catalysts (e.g., Palladium-based) to facilitate C-N bond formation. | High selectivity, mild reaction conditions, broad substrate scope. rsc.org |
| Flow Chemistry | Continuous synthesis in a reactor rather than batch production. | Improved safety, scalability, and reproducibility. |
Exploration of Stereoselective Syntheses of Chiral Derivatives
The synthesis of chiral molecules is of paramount importance in medicinal chemistry. nih.gov For derivatives of this compound, the ketone group presents a key site for stereoselective transformations to produce chiral alcohols. Dynamic kinetic resolution (DKR) is a powerful technique for converting a racemic mixture of ketones into a single enantiomer of the corresponding alcohol with high stereoselectivity. princeton.edu This can be achieved through a combination of photoredox catalysis for racemization of the ketone and enzymatic catalysis for the stereoselective reduction. princeton.edu
Lipase-catalyzed enantioselective acetylation is another established method for the optical resolution of racemic pyridyl ethanols. acs.org Furthermore, the development of chiral pyridine-aminophosphine ligands for use in asymmetric hydrogenation represents a cutting-edge approach to producing chiral pyridine (B92270) derivatives with excellent enantioselectivity. rsc.org The exploration of chiral auxiliaries, such as tert-butanesulfinamide, has also proven effective in the stereoselective synthesis of novel pyrazole (B372694) derivatives containing a chiral center adjacent to a nitrogen atom, a strategy that could be adapted for derivatives of the title compound. nih.gov
Table 2: Methodologies for Stereoselective Synthesis
| Method | Approach | Expected Outcome |
|---|---|---|
| Dynamic Kinetic Resolution (DKR) | Combination of racemization and kinetic resolution of the ketone. | High yield of a single enantiomer of the corresponding chiral alcohol. princeton.edu |
| Lipase-Catalyzed Resolution | Enzymatic acetylation of the racemic alcohol derivative. | Separation of enantiomers with high optical purity. acs.org |
| Asymmetric Hydrogenation | Use of chiral catalysts to stereoselectively reduce the ketone. | Enantiomerically enriched chiral alcohol derivatives. rsc.org |
Advanced Spectroscopic Characterization (e.g., Solid-State NMR, Terahertz Spectroscopy)
Advanced spectroscopic techniques offer deeper insights into the structural and dynamic properties of molecules in the solid state. Solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful tool for characterizing pharmaceutical solids. nih.gov Given the presence of a fluorine atom, ¹⁹F ssNMR is particularly advantageous for studying this compound. ¹⁹F is a high-sensitivity nucleus that can serve as a background-free reporter group, providing detailed information about the local chemical environment, polymorphism, and intermolecular interactions. nih.govnih.gov Systematic studies of ¹⁹F-labeled amino acids have demonstrated the utility of ssNMR in determining chemical shift anisotropies and relaxation properties, which are sensitive to molecular structure and dynamics. nih.gov
Terahertz (THz) spectroscopy is an emerging technique for probing low-frequency vibrational modes in molecules, which are often associated with intermolecular interactions like hydrogen bonding. While specific studies on the title compound are lacking, THz spectroscopy has been used to investigate amino acids, revealing characteristic absorption spectra that are sensitive to molecular structure.
Investigation of Supramolecular Assemblies Involving the Compound
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are governed by intermolecular interactions. rsc.org The 2-aminopyridine moiety in this compound is an excellent functional group for forming predictable hydrogen-bonding networks. rsc.org Research on related aminopyridine derivatives has shown their ability to form supramolecular assemblies with organic acids, resulting in co-crystals or molecular salts. mdpi.com The formation of these assemblies is directed by strong hydrogen bonds such as N-H···O and O-H···N. mdpi.comabovchem.com
Application of the Compound in Materials Science (e.g., Organic Semiconductors, Optoelectronic Materials)
Fluorinated organic molecules are of significant interest in materials science due to the unique properties conferred by the fluorine atom. Fluorination tends to lower both the HOMO and LUMO energy levels of a molecule, which can enhance electron injection and improve stability against oxidative degradation. rsc.org These properties are highly desirable for organic n-type or ambipolar semiconductors used in electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org
Computational studies on pyridine-derived compounds have shown that their electronic and optical properties can be tuned by chemical modification, highlighting their potential in optoelectronics. figshare.comrsc.orgresearchgate.net The presence of both a fluorine atom and a polar aminopyridine group in this compound suggests it could be a valuable building block for novel organic materials with tailored optoelectronic properties. Future research will likely involve incorporating this compound into larger conjugated systems, such as oligomers and polymers, and evaluating their performance in electronic devices.
Table 3: Potential Applications in Materials Science
| Application Area | Rationale |
|---|---|
| Organic Semiconductors | Fluorination can lead to n-type or ambipolar charge transport. rsc.org |
| Optoelectronic Devices (OLEDs, OFETs) | Tunable electronic properties and enhanced stability. rsc.orgfigshare.com |
| Nonlinear Optical (NLO) Materials | The aminopyridine core is a known chromophore for NLO applications. |
Computational Design of Novel Derivatives and Their Reactivity Profiles
In silico methods, including computational design and molecular docking, are indispensable tools in modern medicinal and materials chemistry for predicting the properties and activities of novel compounds. nih.govnih.govdergipark.org.tr For this compound, computational studies can be employed to design new derivatives with enhanced biological activity or improved material properties. rsc.org
Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. figshare.com By calculating parameters such as frontier molecular orbital energy gaps (ΔE) and molecular electrostatic potential (MEP) surfaces, researchers can predict the reactivity and sites of electrophilic and nucleophilic attack. figshare.com Such computational insights can guide the synthesis of new derivatives with desired characteristics, saving significant time and resources. dergipark.org.tr Furthermore, in silico studies can predict the binding modes of derivatives with biological targets, such as enzymes, which is crucial for drug discovery efforts. nih.govrsc.org
Q & A
Q. What are the established synthetic routes for 1-(2-Amino-5-fluoropyridin-3-yl)ethanone, and how can purity be optimized?
The compound is synthesized via nucleophilic substitution or Friedel-Crafts acylation. For example, fluorinated pyridine derivatives can undergo regioselective acylation using acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is recommended. Purity ≥95% can be confirmed by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
Q. How is this compound characterized structurally and spectroscopically?
- NMR : Use a 400 MHz spectrometer with DMSO-d₆ or CDCl₃. Expected signals: δ 8.2–8.5 ppm (pyridine H), δ 2.6 ppm (CH₃).
- FT-IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹.
- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ at m/z 169.07 (C₇H₇FN₂O⁺).
- X-ray Crystallography : For unambiguous confirmation, employ SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å) .
Q. What safety precautions are critical when handling this compound?
While specific toxicity data are limited, follow general protocols for fluorinated amines:
- Use PPE (gloves, lab coat, goggles).
- Avoid inhalation (use fume hood) and skin contact (P261/P262 precautions).
- Store in a cool, dry place away from oxidizers. Dispose via approved hazardous waste protocols .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?
- Temperature : Maintain 0–5°C during acylation to minimize side reactions.
- Catalyst : Screen Lewis acids (e.g., FeCl₃ vs. AlCl₃) for efficiency.
- Solvent : Toluene or dichloromethane enhances electrophilic substitution vs. polar aprotic solvents.
- Monitoring : Use TLC (Rf ~0.5 in 3:7 EtOAc/hexane) or in-situ IR to track reaction progress .
Q. What computational methods predict the compound’s reactivity in medicinal chemistry applications?
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electrophilic sites (e.g., amino group nucleophilicity).
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes).
- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~1.5) and bioavailability .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?
- Variable Temperature NMR : Probe dynamic processes (e.g., hindered rotation of NH₂).
- COSY/HSQC : Assign coupling patterns and confirm spin systems.
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to clarify NH₂ interactions .
Q. What strategies enable selective functionalization of the amino group?
- Protection : Use Boc₂O to temporarily protect -NH₂, enabling subsequent acylation or alkylation.
- Metal Catalysis : Pd-mediated Buchwald-Hartwig amination for aryl coupling.
- Photocatalysis : Visible-light-driven reactions to introduce heterocycles .
Q. How does fluorination at the 5-position influence electronic properties?
- Hammett Analysis : Fluorine’s -I effect reduces electron density at the pyridine ring (σₚ ~0.06).
- Cyclic Voltammetry : Measure oxidation potentials to correlate with electron-withdrawing effects.
- NBO Analysis : Quantify charge distribution using Gaussian09 .
Q. What are the compound’s applications in materials science?
- Coordination Chemistry : Chelate transition metals (e.g., Pd²⁺) to form cyclometalated complexes for catalysis.
- Polymer Synthesis : Incorporate as a monomer in fluorinated polyamides for enhanced thermal stability .
Q. How to validate its role in biological pathways (e.g., enzyme inhibition)?
- Kinetic Assays : Measure IC₅₀ against target enzymes (e.g., tyrosine kinases) using fluorescence-based substrates.
- SAR Studies : Synthesize analogs (e.g., 5-Cl or 5-OMe derivatives) to map pharmacophore requirements.
- Cryo-EM : Resolve binding modes in enzyme-ligand complexes at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
